molecular formula C10H9N3OS B14473383 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione CAS No. 66479-47-8

5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No.: B14473383
CAS No.: 66479-47-8
M. Wt: 219.27 g/mol
InChI Key: SVMGCHJZEKLJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a nitroso group (-NO) and a thione group (-C=S) attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nitrosating Agents: Sodium nitrite (NaNO2) in acidic conditions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Derivatives with substituted nitroso groups

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitroso and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in other pyrazole derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

66479-47-8

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

5-methyl-4-nitroso-2-phenyl-4H-pyrazole-3-thione

InChI

InChI=1S/C10H9N3OS/c1-7-9(12-14)10(15)13(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

SVMGCHJZEKLJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=S)C1N=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.